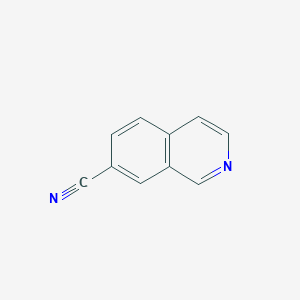

Isoquinoline-7-carbonitrile

概要

説明

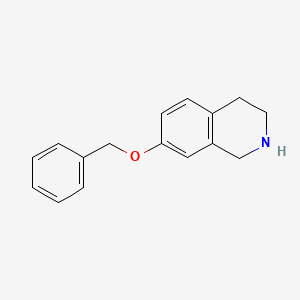

Isoquinoline-7-carbonitrile (IQCN) is an organic compound that is widely used in scientific research. It is a heterocyclic compound composed of a nitrogen atom and a carbon atom, hence the name “this compound”. IQCN is a colorless, crystalline solid that is soluble in organic solvents such as ethanol and acetone. It has a molecular weight of about 116.17 g/mol and a melting point of about 156-158 °C. IQCN has a wide range of applications in scientific research, including as a building block for the synthesis of pharmaceuticals, as a reagent in organic synthesis, and as a starting material for the preparation of other compounds.

科学的研究の応用

1. Inhibitors in Biochemistry and Medicine

- Isoquinoline derivatives have been synthesized for their inhibitory effects on enzymes like myosin light chain kinase (MLCK) and the epidermal growth factor receptor kinase (EGFR) (Rode et al., 2011). Such inhibitors are crucial in studying cell function and developing treatments for various diseases.

- Another study explored isoquinoline carbonitriles as protein kinase A inhibitors of Plasmodium falciparum, showing potential in antimalarial drug development (Buskes et al., 2016).

2. Synthesis of Novel Compounds

- Research has been conducted on synthesizing new compounds, like partially hydrogenated isoquinolines, and evaluating their toxicological effects against certain agricultural pests (Bakhite et al., 2022). Such studies are significant for developing new insecticides.

- Synthesis of tetra- and penta-heterocyclic compounds incorporating isoquinoline moiety offers insights into creating diverse chemical structures for various applications (Abdallah et al., 2009).

3. Corrosion Inhibition

- Quinoline derivatives have been studied for their role as corrosion inhibitors, which is crucial in protecting metals from degradation (Singh et al., 2016). Such research is valuable in material science and engineering.

4. Antitumor Activities

- Novel quinoline derivatives carrying various moieties have been synthesized and evaluated for their potential as anticancer agents (Ghorab et al., 2016). These findings are significant for developing new cancer treatments.

5. Synthesis for Photophysical Properties

- Innovative green-protocolmethods have been developed for synthesizing isoquinoline derivatives with notable photophysical properties, highlighting their potential in material sciences and photovoltaic applications (Kumar et al., 2015).

6. Pharmacokinetics and Drug Analysis

- High-performance liquid chromatography (HPLC) methods have been developed for analyzing isoquinoline alkaloids in medical applications, such as in the study of Chinese medicine Coptis chinensis (Liu & Chen, 2012). This research is crucial for quality control in herbal medicine and pharmacokinetic studies.

Safety and Hazards

Isoquinoline-7-carbonitrile is labelled with the GHS07 pictogram, indicating that it may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and taking off contaminated clothing and washing it before reuse .

将来の方向性

作用機序

Isoquinoline-7-carbonitrile is a compound that belongs to the class of isoquinoline alkaloids . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, and the effects of environmental factors on this compound.

Target of Action

Isoquinoline alkaloids, the class to which this compound belongs, are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .

Mode of Action

Isoquinoline alkaloids are known to interact with their targets in a variety of ways, leading to changes in the biological activities of the targets .

生化学分析

Biochemical Properties

Isoquinoline-7-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with various biomolecules, including proteins and enzymes, through binding interactions that can modulate their activity. For instance, this compound has been shown to inhibit kinase enzymes, which are pivotal in cell signaling pathways. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, stabilizing the compound within the enzyme’s active site .

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. It has been observed to affect cell function by modulating signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter gene expression profiles, leading to changes in the production of proteins involved in cell cycle regulation and apoptosis . Its impact on cellular metabolism includes the inhibition of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. It acts as an enzyme inhibitor by binding to the active site of enzymes, preventing substrate access and subsequent catalytic activity. This inhibition can lead to downstream effects on cellular processes, such as reduced phosphorylation events in kinase signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may diminish over extended periods due to gradual degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed sustained inhibition of target enzymes and persistent alterations in cellular signaling pathways .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without adverse outcomes .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes involved in alkaloid biosynthesis. The compound can modulate the activity of enzymes such as tyrosine decarboxylase and monoamine oxidase, affecting the production of various isoquinoline alkaloids . These interactions can lead to changes in metabolic flux and alterations in the levels of key metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. This compound has been shown to accumulate in the cytoplasm and nucleus, where it interacts with target enzymes and regulatory proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments within the cell, such as the cytoplasm, nucleus, and mitochondria, through targeting signals and post-translational modifications. These localizations enable this compound to interact with its target biomolecules effectively, modulating their activity and influencing cellular processes .

特性

IUPAC Name |

isoquinoline-7-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMSGABJHLXRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608054 | |

| Record name | Isoquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

223671-92-9 | |

| Record name | 7-Isoquinolinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-92-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinoline-7-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the synthetic routes to obtain isoquinoline-7-carbonitrile derivatives?

A1: A convenient approach to synthesizing 6-amino-3,4-dihydro-2H-pyrimido[2,1-a]isoquinoline-7-carbonitriles involves a Cu(I)-catalyzed reaction. This method utilizes 2-(o-bromophenyl)-tetrahydropyrimidines as starting materials, reacting them with malononitrile in the presence of a copper catalyst [].

Q2: Can you elaborate on the structural characteristics of a specific this compound derivative?

A2: Research has elucidated the crystal structure of 4,4′-diselanediylbis(8-(hexyloxy)-3,6-dimethyl-1-(piperidin-1-yl)this compound). This compound crystallizes in the triclinic system, belonging to the space group P1¯ (no. 2). Its unit cell dimensions are: a = 10.4701(7) Å, b = 10.6331(7) Å, c = 20.4665(14) Å, with angles α = 92.079(2)°, β = 97.937(2)°, and γ = 95.848(2)°. The unit cell volume (V) is 2242.0(3) Å3, and it contains two molecules (Z = 2) [].

Q3: Are there any other noteworthy structural features of this compound?

A3: The crystal structure analysis of 4,4′-diselanediylbis(8-(hexyloxy)-3,6-dimethyl-1-(piperidin-1-yl)this compound) reveals a molecular formula of C46H60N6O2Se2. The structural analysis was performed at a temperature (T) of 293(2) K, and the reliability factors for the structure refinement are Rgt(F) = 0.0487 and wRref(F2) = 0.1183 [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

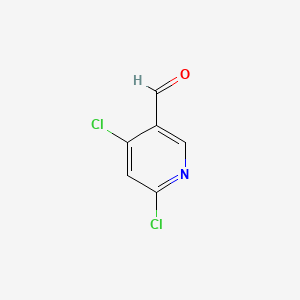

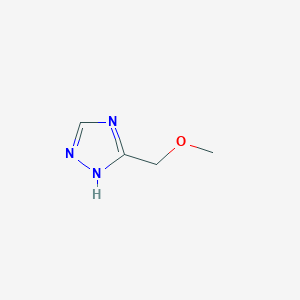

![(2Z)-3-hydroxy-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B1321819.png)